molecular formula C13H14FNO2 B8414078 1-(4-Fluorophenyl)-3,3-dimethoxycyclobutanecarbonitrile

1-(4-Fluorophenyl)-3,3-dimethoxycyclobutanecarbonitrile

Cat. No.: B8414078
M. Wt: 235.25 g/mol
InChI Key: PKWRHUNBFYZMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3,3-dimethoxycyclobutanecarbonitrile is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile

InChI

InChI=1S/C13H14FNO2/c1-16-13(17-2)7-12(8-13,9-15)10-3-5-11(14)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

PKWRHUNBFYZMPZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)(C#N)C2=CC=C(C=C2)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaH (1.302 g, 32.6 mmol, 60 wt % in mineral oil) in dry DMF (10 mL) cooled to 0° C., was added dropwise a solution 2-(4-fluorophenyl)acetonitrile (2.0 g, 14.8 mmol) in DMF (10 mL) To the stirred suspension at 0° C. was then added 1,3-dibromo-2,2-dimethoxypropane (3.88 g, 14.80 mmol). The reaction mixture was then heated to 60° C. and stirred for 12 h. The reaction mixture was cooled to RT, quenched with water and extracted with EtOAc (3×20 mL). The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated. The crude compound was purified by silica gel chromatography (24 g REDISEP® column, eluting with 20% EtOAc in hexanes). Fractions containing the product were combined and evaporated to afford Intermediate 308A as a yellow liquid (1.4 g, 40%). 1H NMR (400 MHz, chloroform-d) δ ppm 7.45 (dd, J=8.94, 5.05 Hz, 2H), 7.09 (t, J=8.66 Hz, 2H), 3.28 (s, 3H), 3.05-3.19 (m, 5H), 2.64-2.72 (m, 2H).
Name
Quantity
1.302 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.88 g
Type
reactant
Reaction Step Three
Yield
40%

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